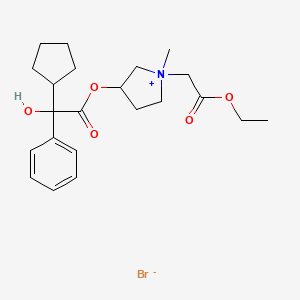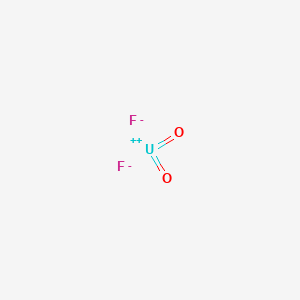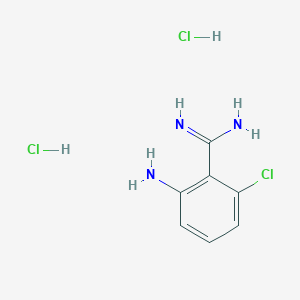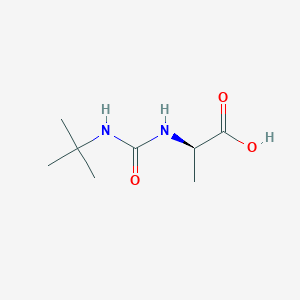
Sofpironium bromide
描述
Sofpironium bromide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrrolidinium core, cyclopentyl, phenyl, and ethoxycarbonylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sofpironium bromide typically involves multiple steps:
Formation of the Pyrrolidinium Core: This can be achieved through the reaction of a suitable amine with a halogenated compound under basic conditions.
Introduction of Cyclopentyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of the Hydroxyacetoxy Group: This step may involve esterification or transesterification reactions.
Incorporation of the Ethoxycarbonylmethyl Group: This can be done through nucleophilic substitution reactions.
Final Bromination: The bromide ion can be introduced through a halogen exchange reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetoxy group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Sofpironium bromide may have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Utilization in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 3-(2-Cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1-methylpyrrolidinium bromide
- 3-(2-Cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1-(methylcarbamoylmethyl)-1-methylpyrrolidinium bromide
Uniqueness
The uniqueness of Sofpironium bromide lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
属性
分子式 |
C22H32BrNO5 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC 名称 |
[1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FIAFMTCUJCWADZ-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)
![4-Oxo-4-[[5-(trifluoromethyl)-2-pyridyl]amino]butanoic acid](/img/structure/B8534691.png)
![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)










